molecular formula C25H41ClN2O4 B12468362 5-chloro-2-hydroxy-3-nitro-N-octadecylbenzamide

5-chloro-2-hydroxy-3-nitro-N-octadecylbenzamide

Cat. No.: B12468362
M. Wt: 469.1 g/mol
InChI Key: AUEUYXJYJXJASU-UHFFFAOYSA-N
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Description

5-chloro-2-hydroxy-3-nitro-N-octadecylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a hydroxy group, and a nitro group on the benzene ring, along with an octadecyl chain attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-hydroxy-3-nitro-N-octadecylbenzamide typically involves multiple steps. One common route starts with the nitration of 5-chloro-2-hydroxybenzamide to introduce the nitro group. This is followed by the acylation of the amide nitrogen with octadecyl chloride under basic conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-hydroxy-3-nitro-N-octadecylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of 5-chloro-2-oxo-3-nitro-N-octadecylbenzamide.

    Reduction: Formation of 5-chloro-2-hydroxy-3-amino-N-octadecylbenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-hydroxy-3-nitro-N-octadecylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-3-nitro-N-octadecylbenzamide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can damage bacterial DNA, leading to antimicrobial effects. The long octadecyl chain enhances the compound’s ability to interact with lipid membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-hydroxy-3-nitropyridine
  • 5-chloro-2-hydroxy-3-nitroacetophenone

Uniqueness

5-chloro-2-hydroxy-3-nitro-N-octadecylbenzamide is unique due to the presence of the long octadecyl chain, which imparts distinct physicochemical properties. This makes it more lipophilic compared to similar compounds, enhancing its interaction with lipid membranes and potentially increasing its biological activity.

Properties

Molecular Formula

C25H41ClN2O4

Molecular Weight

469.1 g/mol

IUPAC Name

5-chloro-2-hydroxy-3-nitro-N-octadecylbenzamide

InChI

InChI=1S/C25H41ClN2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27-25(30)22-19-21(26)20-23(24(22)29)28(31)32/h19-20,29H,2-18H2,1H3,(H,27,30)

InChI Key

AUEUYXJYJXJASU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O

Origin of Product

United States

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